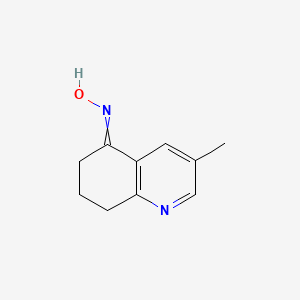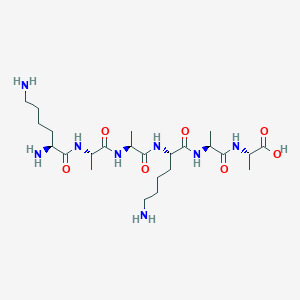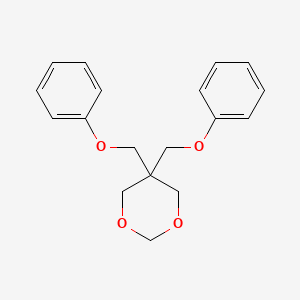
2-(2-Ethoxyanilino)benzohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Ethoxyanilino)benzohydrazide is a chemical compound that belongs to the class of benzohydrazides. Benzohydrazides are known for their diverse biological properties, including antibacterial, antifungal, anticancer, and anti-tubercular activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Ethoxyanilino)benzohydrazide typically involves the reaction of 2-ethoxyaniline with benzohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The mixture is heated to facilitate the reaction, and the product is then isolated by filtration and recrystallization .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and consistency of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 2-(2-Ethoxyanilino)benzohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different hydrazine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the ethoxy group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted benzohydrazides .
Aplicaciones Científicas De Investigación
2-(2-Ethoxyanilino)benzohydrazide has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an anticancer and antibacterial agent due to its ability to inhibit specific enzymes and pathways in pathogens.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biological Studies: Researchers use it to study the mechanisms of action of hydrazide derivatives and their interactions with biological targets.
Industrial Applications: It is used in the development of new materials with specific properties, such as corrosion inhibitors and polymer additives.
Mecanismo De Acción
The mechanism of action of 2-(2-Ethoxyanilino)benzohydrazide involves its interaction with specific molecular targets in cells. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of essential cellular processes, resulting in the death of pathogenic organisms or cancer cells . The compound may also interact with cellular membranes, affecting their integrity and function .
Comparación Con Compuestos Similares
Benzohydrazide: A simpler analog with similar biological activities.
2-(2-Methoxyanilino)benzohydrazide: A compound with a methoxy group instead of an ethoxy group, showing similar but slightly different reactivity and biological properties.
N’-[(2-chloro-6-methoxyquinolin-3-yl)methylidene]benzohydrazide: A more complex derivative with enhanced biological activity.
Uniqueness: 2-(2-Ethoxyanilino)benzohydrazide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethoxy group can influence its solubility, reactivity, and interaction with biological targets, making it a valuable compound for various applications .
Propiedades
Número CAS |
58153-90-5 |
|---|---|
Fórmula molecular |
C15H17N3O2 |
Peso molecular |
271.31 g/mol |
Nombre IUPAC |
2-(2-ethoxyanilino)benzohydrazide |
InChI |
InChI=1S/C15H17N3O2/c1-2-20-14-10-6-5-9-13(14)17-12-8-4-3-7-11(12)15(19)18-16/h3-10,17H,2,16H2,1H3,(H,18,19) |
Clave InChI |
UXMSRVQZCCGKKT-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC=CC=C1NC2=CC=CC=C2C(=O)NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2-Hydroxyethyl {3-[ethyl(phenyl)amino]propyl}carbamate](/img/structure/B14609315.png)

![(Phenylthio)[(trifluoromethyl)sulfonyl]methane](/img/structure/B14609335.png)




![N-{[2-(3-Methylbut-3-en-1-yl)phenyl]sulfanyl}-1-phenylmethanamine](/img/structure/B14609372.png)
